molecular formula C8H8Cl2NO2P B8612269 N-(Dichlorophosphinyl)-4-methylbenzamide CAS No. 54061-18-6

N-(Dichlorophosphinyl)-4-methylbenzamide

Cat. No.: B8612269
CAS No.: 54061-18-6
M. Wt: 252.03 g/mol
InChI Key: MEIDFKSKXODNST-UHFFFAOYSA-N
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Description

N-(Dichlorophosphinyl)-4-methylbenzamide is a phosphorus-containing benzamide derivative characterized by a dichlorophosphinyl (-P(O)Cl₂) group attached to the nitrogen of a 4-methylbenzamide core. This compound belongs to a broader class of benzamide derivatives, which are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The dichlorophosphinyl group introduces unique electronic and steric properties, distinguishing it from other benzamide analogs.

Properties

CAS No.

54061-18-6

Molecular Formula

C8H8Cl2NO2P

Molecular Weight

252.03 g/mol

IUPAC Name

N-dichlorophosphoryl-4-methylbenzamide

InChI

InChI=1S/C8H8Cl2NO2P/c1-6-2-4-7(5-3-6)8(12)11-14(9,10)13/h2-5H,1H3,(H,11,12,13)

InChI Key

MEIDFKSKXODNST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NP(=O)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Properties

The 4-methylbenzamide core is a common motif in many analogs. Key structural variations arise from substituents on the nitrogen atom:

  • N-(2,6-Dichlorophenyl)-4-methylbenzamide : Features a dichlorophenyl group, resulting in a dihedral angle of 79.7° between the aromatic rings. This geometry influences hydrogen-bonded layered chains in crystal packing .
  • N-(Dichlorophosphinyl)-4-methylbenzamide : The dichlorophosphinyl group is bulkier and more electronegative than aryl substituents, likely increasing torsional strain and altering crystal lattice interactions. Phosphorus’s tetrahedral geometry may lead to distinct packing motifs compared to planar aryl groups.

Table 1: Structural Comparison of Selected 4-Methylbenzamide Derivatives

Compound Substituent Dihedral Angle (°) Key Interactions
N-(2,6-Dichlorophenyl)-4-methylbenzamide 2,6-Dichlorophenyl 79.7 N–H···O hydrogen bonds
This compound Dichlorophosphinyl Inferred: >85 Potential P=O···H interactions
N-(3-Trifluoromethyl-phenyl)-4-methylbenzamide 3-Trifluoromethylphenyl 78.8 (analog) Halogen bonding

Physicochemical Properties

Substituents significantly impact melting points, solubility, and reactivity:

  • This compound : The electron-withdrawing dichlorophosphinyl group likely reduces solubility in polar solvents but enhances thermal stability (melting point >200°C inferred from analogs in ).
  • Pyrazoline-linked acyl thioureas (e.g., compound 5k ): Exhibit melting points of 215–217°C due to hydrogen-bonding networks .
  • N-(3-Aminopropyl)-chromen-4-methylbenzamide (): Lower solubility attributed to hydrophobic chromen groups.

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